molecular formula C₁₄H₅D₄ClO₃ B1153994 2-(4'-Chlorobenzoyl)benzoic Acid-d4

2-(4'-Chlorobenzoyl)benzoic Acid-d4

Cat. No.: B1153994
M. Wt: 264.7
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4'-Chlorobenzoyl)benzoic Acid-d4 is a deuterated derivative of 2-(4-chlorobenzoyl)benzoic acid (CAS: [85-56-3]; EC: 201-615-9) . The "-d4" designation indicates that four hydrogen atoms in the parent compound are replaced with deuterium, typically at positions critical for metabolic stability in pharmacokinetic studies. This compound is primarily utilized as a stable isotope-labeled internal standard in mass spectrometry, enabling precise quantification in biological and chemical analyses. Its structure comprises a benzoic acid moiety substituted at the 2-position with a 4-chlorobenzoyl group, with deuterium atoms likely positioned on the benzoyl or benzoic acid aromatic rings to minimize isotopic interference during analytical procedures.

Properties

Molecular Formula

C₁₄H₅D₄ClO₃

Molecular Weight

264.7

Synonyms

o-(4-Chlorobenzoyl)benzoic Acid-d4;  2-(p-Chlorobenzoyl)benzoic Acid-d4;  4-Chlorobenzophenone-2’-carboxylic Acid-d4;  2-(4-Chlorobenzoyl)benzoic Acid-d4;  NSC 7825-d4; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-(4'-Chlorobenzoyl)benzoic Acid-d4, the following structurally related benzoic acid derivatives are compared based on synthesis, physicochemical properties, and applications:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Key Applications
2-(4'-Chlorobenzoyl)benzoic Acid-d4 N/A C₁₄H₇D₄ClO₃ ~299.7* 4-Cl-benzoyl, deuterated N/A Isotopic tracer, analytical std
2-(4-Chlorobenzoyl)benzoic acid 85-56-3 C₁₄H₉ClO₃ 260.67 4-Cl-benzoyl N/A Intermediate in organic synthesis
2-(2-(4-Chlorophenyl)acetyl)benzoic acid 7099-88-9 C₁₅H₁₁ClO₃ 274.70 4-Cl-phenylacetyl N/A Pharmaceutical intermediate
2-(4-Chlorobenzamido)benzoic acid 34425-87-1 C₁₄H₁₀ClNO₃ 275.69 4-Cl-benzamido 204–205 Synthetic precursor
4-(2-(4-Chlorobenzoyl)acetamido)benzoic acid 196617-91-1 C₁₆H₁₂ClNO₄ 317.73 4-Cl-benzoyl acetamido N/A Research reagent
2-(4-Chloro-3-sulfamoylbenzoyl)benzoic acid N/A C₁₄H₁₀ClNO₅S 339.75 4-Cl-3-sulfamoyl-benzoyl N/A Pharmaceutical impurity standard

*Estimated based on parent compound’s molecular weight (260.67) + 4 deuterium atoms (4 × 2.01 ≈ 8.04).

Key Structural and Functional Differences

Substituent Variations: 2-(4'-Chlorobenzoyl)benzoic Acid-d4 vs. 2-(4-Chlorobenzamido)benzoic acid: The deuterated compound retains the benzoyl group, while the latter replaces the benzoyl with a benzamido (amide-linked) group, altering hydrogen-bonding capacity and metabolic stability .

Deuterium Effects: The deuterium in 2-(4'-Chlorobenzoyl)benzoic Acid-d4 reduces metabolic degradation rates (kinetic isotope effect), making it superior to non-deuterated analogs in tracer studies .

Synthetic Routes :

  • Parent compounds are often synthesized via Friedel-Crafts acylation (e.g., benzoyl chloride + benzoic acid derivatives) . Deuterated versions require deuterated reagents or hydrogen-deuterium exchange under controlled conditions.

Applications: Non-deuterated analogs like 2-(2-(4-Chlorophenyl)acetyl)benzoic acid are intermediates in drug synthesis (e.g., azelastine HCl) , while deuterated variants are specialized for analytical chemistry.

Research Findings and Data

  • Metabolic Stability : Deuterated analogs exhibit prolonged half-lives in vivo due to reduced CYP450-mediated metabolism .
  • Solubility: Sulfonated derivatives (e.g., 2-(4-Chloro-3-sulfamoylbenzoyl)benzoic acid) show enhanced aqueous solubility compared to non-polar benzoyl variants .
  • Synthetic Challenges : Deuterium incorporation requires anhydrous conditions and deuterated solvents, increasing production costs .

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